2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid
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Overview
Description
2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid is an organic compound that features a benzoic acid core substituted with a 2-chloro-4-amido group and a 2-chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid typically involves the following steps:
Chlorination of Pyridine: The starting material, pyridine, is chlorinated using phosphorus oxychloride (POCl3) to yield 2-chloropyridine.
Amidation: The 2-chloropyridine is then reacted with ammonia to form 2-chloropyridine-4-amine.
Coupling Reaction: The 2-chloropyridine-4-amine is coupled with 2-chlorobenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids and pyridines .
Scientific Research Applications
2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins . The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: A related compound with similar structural features but different functional groups.
2-Amino-4-chloropyrimidine: Another similar compound used in various chemical and biological applications.
Uniqueness
2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid is unique due to its specific substitution pattern and the presence of both benzoic acid and pyridine moieties. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications .
Properties
IUPAC Name |
2-chloro-4-[(2-chloropyridine-4-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-6-8(1-2-9(10)13(19)20)17-12(18)7-3-4-16-11(15)5-7/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOADYNLUUPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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